molecular formula C13H13ClO3S2 B8720912 Ethyl 4-chloro-5-formyl-3-(methylthio)-6,7-dihydro-2-benzothiophene-1-carboxylate

Ethyl 4-chloro-5-formyl-3-(methylthio)-6,7-dihydro-2-benzothiophene-1-carboxylate

Cat. No. B8720912
M. Wt: 316.8 g/mol
InChI Key: TXOXAQYQQGMTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5-formyl-3-(methylthio)-6,7-dihydro-2-benzothiophene-1-carboxylate is a useful research compound. Its molecular formula is C13H13ClO3S2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-5-formyl-3-(methylthio)-6,7-dihydro-2-benzothiophene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-5-formyl-3-(methylthio)-6,7-dihydro-2-benzothiophene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-chloro-5-formyl-3-(methylthio)-6,7-dihydro-2-benzothiophene-1-carboxylate

Molecular Formula

C13H13ClO3S2

Molecular Weight

316.8 g/mol

IUPAC Name

ethyl 4-chloro-5-formyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxylate

InChI

InChI=1S/C13H13ClO3S2/c1-3-17-12(16)11-8-5-4-7(6-15)10(14)9(8)13(18-2)19-11/h6H,3-5H2,1-2H3

InChI Key

TXOXAQYQQGMTRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC(=C(C2=C(S1)SC)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4,5,6,7-tetrahydro-3-methylthio-4-oxobenzo[c]thiophene-1-carboxylate (5.47 g) was dissolved in chloroform (130 ml) and added dropwise to a solution of phosphorus oxychloride (50.71 g) in N,N-dimethylformamide (40 ml) at 0° C. This mixture was stirred at room temperature, after which it was refluxed under heating in a nitrogen stream for 4.5 hours. The reaction mixture was poured over ice water and extracted with ethyl acetate. The organic layer was washed with water and dried (MgSO4), after which the solvent was distilled off to yield ethyl 4-chloro-5-formyl-6,7-dihydro-3-methylthiobenzo[c]thiophene-1-carboxylate (4.72 g, 73.8%), which was then recrystallized from ethyl acetate. Yellow prisms. Melting point 79-80° C.
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
50.71 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.